molecular formula C9H14N4O2 B1474253 N-(4-(dimethylamino)pyrimidin-2-yl)-N-methylglycine CAS No. 1706438-08-5

N-(4-(dimethylamino)pyrimidin-2-yl)-N-methylglycine

Cat. No.: B1474253
CAS No.: 1706438-08-5
M. Wt: 210.23 g/mol
InChI Key: UQXVPZLPSYENIA-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)pyrimidin-2-yl)-N-methylglycine is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)pyrimidin-2-yl)-N-methylglycine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(4-(dimethylamino)pyrimidin-2-yl)-N-methylglycine can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(4-(dimethylamino)pyrimidin-2-yl)-N-methylglycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)pyrimidin-2-yl)-N-methylglycine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of protein-tyrosine kinases, which are involved in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1706438-08-5

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

2-[[4-(dimethylamino)pyrimidin-2-yl]-methylamino]acetic acid

InChI

InChI=1S/C9H14N4O2/c1-12(2)7-4-5-10-9(11-7)13(3)6-8(14)15/h4-5H,6H2,1-3H3,(H,14,15)

InChI Key

UQXVPZLPSYENIA-UHFFFAOYSA-N

SMILES

CN(C)C1=NC(=NC=C1)N(C)CC(=O)O

Canonical SMILES

CN(C)C1=NC(=NC=C1)N(C)CC(=O)O

Origin of Product

United States

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